

Initial Characterization of MET Kinase-IN-2: A Technical Guide

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Compound of Interest

Compound Name: MET kinase-IN-2

Cat. No.: B12421762

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of **MET kinase-IN-2**, a potent and selective inhibitor of the MET tyrosine kinase. The document details its biochemical and cellular activity, in vivo efficacy, and pharmacokinetic profile. Methodologies for key experiments are described to facilitate reproducibility and further investigation.

Core Data Summary

The following tables summarize the quantitative data obtained during the initial characterization of **MET kinase-IN-2**.

Table 1: Biochemical and Cellular Activity of **MET kinase-IN-2**

Parameter	Target/Cell Line	Value
IC50	MET Kinase	7.4 nM[1]
IC50	U-87 MG (Glioblastoma)	2.9 - 4.5 µM[2]
IC50	NIH-H460 (Lung Cancer)	2.9 - 4.5 µM[2]
IC50	HT-29 (Colon Cancer)	2.9 - 4.5 µM[2]
IC50	MKN-45 (Gastric Cancer)	2.9 - 4.5 µM[2]

Table 2: In Vivo Efficacy of **MET kinase-IN-2** in U-87 MG Xenograft Model

Dosage	Schedule	Outcome
3 - 37.5 mg/kg	p.o., daily for 3 weeks	Statistically significant tumor growth inhibition[2]

Table 3: Pharmacokinetic Properties of **MET kinase-IN-2**

Parameter	Value
Cmax	1.5 µg/mL[2]
AUC0-∞	10.7 µg•h/mL[2]
T1/2	4.9 hours[2]
CL	0.5 L/h/kg[2]
F%	32%[2]

Table 4: Kinase Selectivity Profile of **MET kinase-IN-2**

Kinase	IC50 (nM)
AXL	16.5 - 198
Flt4	16.5 - 198
KDR	16.5 - 198
Mer	16.5 - 198
TEK	16.5 - 198
TYRO3	16.5 - 198

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical MET Kinase Assay

A common method for determining the in vitro potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the kinase. The ADP-Glo™ Kinase Assay is a frequently used platform for this purpose.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol Outline:

- **Reaction Setup:** A reaction mixture is prepared containing the MET kinase enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and varying concentrations of **MET kinase-IN-2**. The reaction is typically carried out in a buffer containing MgCl₂ and DTT at room temperature for a defined period (e.g., 60 minutes)[3].
- **ADP-Glo™ Reagent Addition:** After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[3].
- **Kinase Detection Reagent Addition:** A Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal[3].
- **Signal Measurement:** The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and, therefore, the MET kinase activity.
- **IC₅₀ Determination:** The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Viability Assay

Cell viability assays are used to determine the effect of a compound on cell proliferation and cytotoxicity. The MTT or MTS assays are widely used colorimetric methods.

Principle: These assays measure the metabolic activity of viable cells. Tetrazolium salts (MTT or MTS) are reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active

cells to form a colored formazan product[4][5]. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

- **Cell Seeding:** Cancer cell lines (e.g., U-87 MG, NIH-H460, HT-29, MKN-45) are seeded in 96-well plates and allowed to adhere overnight[6].
- **Compound Treatment:** The cells are then treated with various concentrations of **MET kinase-IN-2** for a specified period (e.g., 72 hours)[2].
- **Reagent Addition:** After the incubation period, MTT or MTS reagent is added to each well and incubated for 1-4 hours to allow for formazan formation[4][7].
- **Solubilization (for MTT assay):** If using MTT, a solubilization solution (e.g., DMSO or SDS) is added to dissolve the insoluble formazan crystals[7]. This step is not necessary for the MTS assay as the formazan product is soluble.
- **Absorbance Measurement:** The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT)[7].
- **IC50 Calculation:** The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

In Vivo U-87 MG Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of potential anti-cancer agents. The U-87 MG human glioblastoma xenograft model is a commonly used model to study brain tumors[8].

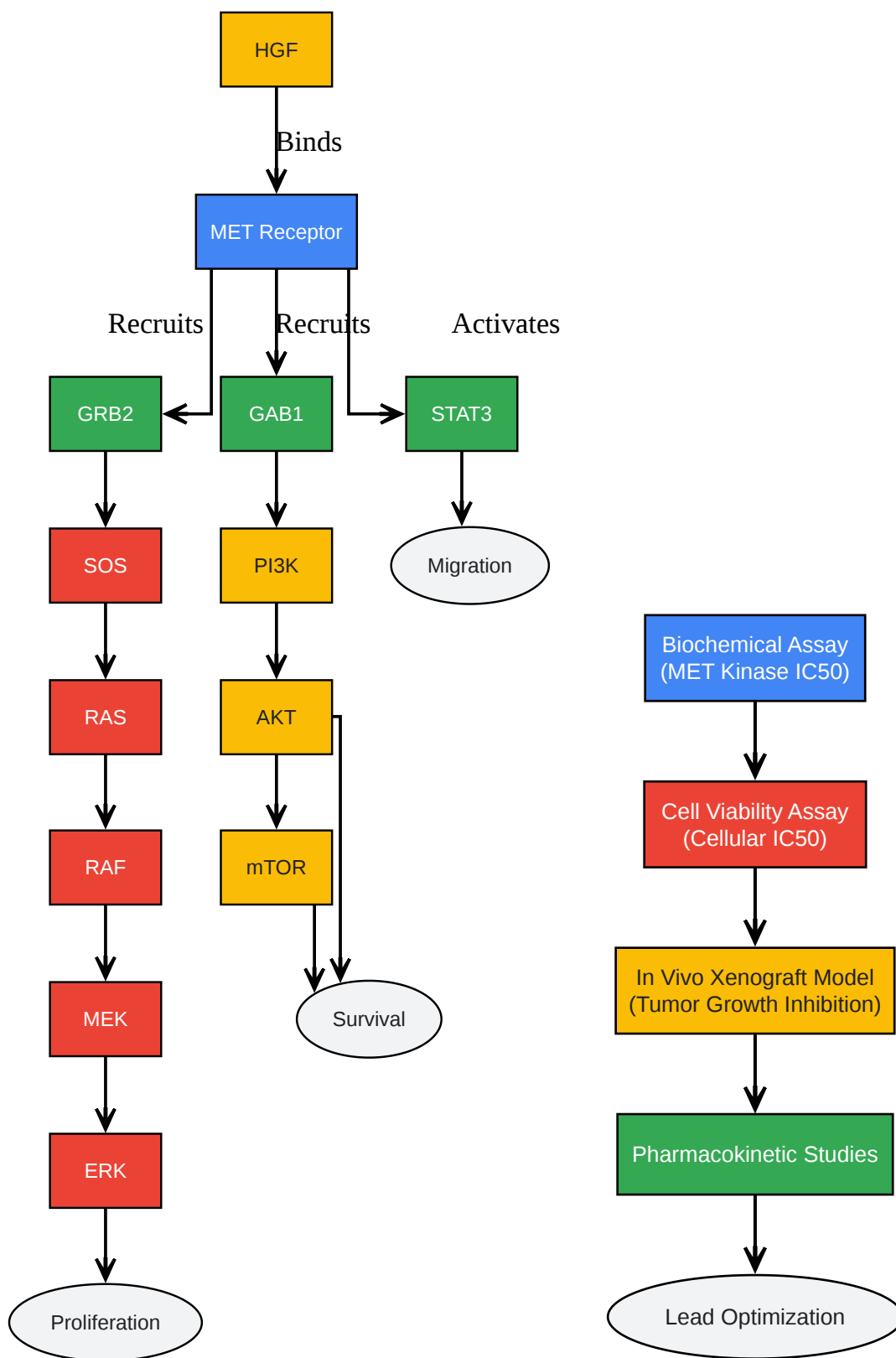
Protocol Outline:

- **Cell Implantation:** U-87 MG cells are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice)[9][10].

- **Tumor Growth:** Tumors are allowed to grow to a palpable size. The tumor volume is measured regularly using calipers.
- **Drug Administration:** Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. **MET kinase-IN-2** is administered orally at various doses (e.g., 3-37.5 mg/kg) daily for a specified duration (e.g., 3 weeks)[2]. The control group receives the vehicle.
- **Tumor Monitoring:** Tumor growth is monitored throughout the treatment period.
- **Efficacy Evaluation:** At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Visualizations

MET Kinase Signaling Pathway



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